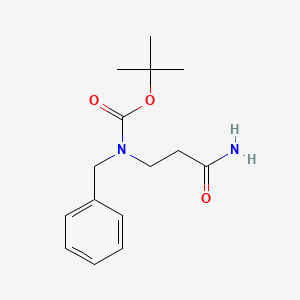

tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate

Description

tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent, and a 3-amino-3-oxopropyl side chain. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions. The benzyl group enhances steric protection and modulates solubility, while the 3-amino-3-oxopropyl moiety introduces both amide and ketone functionalities, enabling further derivatization .

Synthetic routes for analogous tert-butyl carbamates often involve nucleophilic substitution or coupling reactions. For example, tert-butyl (3-oxopropyl)carbamate (Compound 24) is synthesized via a literature method with a 97% yield, as confirmed by $^1$H NMR (δ 9.79 ppm for the aldehyde proton) . Similarly, benzyl-protected analogs, such as those in , are synthesized via organometallic reactions (e.g., n-BuLi-mediated coupling) followed by purification steps .

Properties

IUPAC Name |

tert-butyl N-(3-amino-3-oxopropyl)-N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(10-9-13(16)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKYFBDZJCYTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Nucleophilic Substitution

The most prevalent method involves the nucleophilic attack of a benzyl-protected amino precursor on a carbamoyl donor, typically di-tert-butyl dicarbonate (Boc anhydride), under controlled conditions:

- Step 1: Activation of the amino group in a suitable precursor, such as 3-aminopropanoic acid or its derivatives.

- Step 2: Reaction with Boc anhydride in the presence of a base (triethylamine or pyridine) to form the carbamate linkage, yielding tert-butyl (3-amino-3-oxopropyl)carbamate.

- Step 3: Benzylation of the amino group, often via benzyl bromide or benzyl chloride, to introduce the benzyl moiety, resulting in tert-butyl 3-amino-3-oxopropyl(benzyl)carbamate.

This pathway allows for selective functionalization, with reaction conditions optimized to prevent side reactions such as over-alkylation or hydrolysis.

Multi-step Synthesis Involving Protection and Deprotection

An alternative involves multi-step synthesis:

- Step 1: Protection of amino groups in 3-aminopropanoic acid with Boc groups.

- Step 2: Conversion of the protected amino acid into an active intermediate, such as an acid chloride or ester.

- Step 3: Coupling with benzylamine or benzyl alcohol derivatives to attach the benzyl group.

- Step 4: Final deprotection and purification to obtain the target compound.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors with precise control over temperature, pressure, and reagent addition. The process typically involves:

- Reacting tert-butyl carbamate with benzyl derivatives under catalytic conditions.

- Purification via crystallization or chromatography.

- Ensuring minimal impurities and consistent batch-to-batch quality.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 25°C | To control reaction rate and selectivity |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate | Solvent choice affects solubility and reaction kinetics |

| Base | Triethylamine, Pyridine | Neutralizes acids formed during carbamate formation |

| Reaction Time | 2-24 hours | Monitored via TLC or LC-MS for completion |

Purification Techniques

- Column Chromatography: Using silica gel with ethyl acetate/hexane mixtures to separate the product.

- Recrystallization: From ethanol or ethanol-water mixtures to enhance purity.

- HPLC: For analytical purity assessment, especially in pharmaceutical contexts.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Boc Protection | Boc anhydride, amine precursor | Mild, room temperature | >95% | Simplicity, high yield | Side reactions if not controlled |

| Multi-step Coupling | Acid chlorides, benzylamine | Controlled, inert atmosphere | >98% | Structural versatility | Longer process, more steps |

| Industrial Flow Synthesis | Catalysts, continuous reactors | Automated, optimized parameters | Consistent high purity | Scalability | Equipment complexity |

Analytical Confirmation of Structure

- NMR Spectroscopy: Identification of characteristic tert-butyl singlet (~1.4 ppm), amide NH (~6.5 ppm), and aromatic benzyl signals (~7.2–7.4 ppm).

- IR Spectroscopy: Amide (1650–1680 cm$$^{-1}$$), carbamate (1700–1750 cm$$^{-1}$$).

- Mass Spectrometry: Molecular ion peak at m/z 278.35 confirming molecular weight.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Substitution: Palladium catalysts and cesium carbonate (Cs2CO3) in 1,4-dioxane are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .

Scientific Research Applications

tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate involves the protection of amino groups through the formation of carbamate derivatives. The tert-butyl group provides stability and facilitates the cleavage of the protecting group under acidic conditions . This process involves protonation of the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate and subsequent elimination of the tert-butyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The structural uniqueness of tert-butyl 3-amino-3-oxopropyl(benzyl)carbamate lies in its combination of a Boc group, benzyl ring, and 3-amino-3-oxopropyl chain. Below is a comparison with key analogs:

Key Observations:

- Boc Group Stability : All compounds retain the Boc group, which is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) .

- Benzyl vs.

- Amino-Oxo Chain Reactivity: The 3-amino-3-oxopropyl chain in the target compound allows for dual functionalization (amide coupling and ketone reduction), unlike the single functional group in analogs like Compound 24 .

Biological Activity

tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate is a synthetic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C12H17N2O3

- Molecular Weight: 225.28 g/mol

- CAS Number: 65983-35-9

The structure of this compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Key mechanisms include:

- Nucleophilic Substitution: The amino group can engage in nucleophilic attacks on electrophilic centers in target proteins.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzyme activities, which can be leveraged in therapeutic contexts.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit HIV replication with effective concentrations (EC50) in the micromolar range, suggesting potential applications in antiviral drug development .

Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme mechanisms. For example:

- Lactate Dehydrogenase (LDH) Inhibition: Compounds related to this compound have been investigated for their ability to inhibit LDH, a key enzyme in cancer metabolism. These studies demonstrated low nanomolar inhibition of LDH activity, indicating a strong potential for therapeutic use against metabolic disorders .

Case Studies

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Bioactive Compounds: It is used as an intermediate in the development of pharmaceuticals.

- Research on Protein Modifications: The compound aids in studying enzyme mechanisms and protein interactions, enhancing our understanding of biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate, considering yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzyl-protected amine with a tert-butyl carbamate precursor. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or amide bond formation under anhydrous conditions. Use Schlenk techniques to exclude moisture, and employ reagents like HATU or EDC/HOBt for efficient coupling. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using dichloromethane/hexane) ensures high purity (>95%) . Monitor reaction progress by TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

- Methodological Answer : Combine multiple techniques:

- NMR : Analyze H and C spectra to verify the tert-butyl group (δ ~1.4 ppm for H), benzyl protons (δ ~7.3-7.5 ppm), and carbamate carbonyl (δ ~155-160 ppm for C).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) should match the molecular ion [M+H] or [M+Na].

- X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals in a solvent system (e.g., ethanol/water) and compare with published structures of related carbamates .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as carbamates are prone to hydrolysis. Stability studies indicate no significant degradation over 6 months when stored desiccated .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform:

- DSC/TGA : To distinguish between polymorphs and assess thermal stability.

- Elemental Analysis : Confirm stoichiometry and rule out solvent inclusion.

- Reproducibility Checks : Standardize synthetic protocols (e.g., drying time, solvent ratios) and cross-validate with independent labs .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against proteases like SARS-CoV-2 M?

- Methodological Answer : Use fluorescence-based enzymatic assays with a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Pre-incubate the compound with recombinant M (10–100 µM range) and measure IC via dose-response curves. Structural insights from X-ray co-crystallography (e.g., PDB: 7L0D) can guide SAR modifications to enhance binding affinity .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of target proteins (e.g., SARS-CoV-2 M from ). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models trained on carbamate derivatives can prioritize high-affinity analogs .

Q. What strategies mitigate side reactions during functionalization of the 3-amino-3-oxopropyl group?

- Methodological Answer : Protect the amine with a Boc or Fmoc group before derivatization. Use mild oxidizing agents (e.g., TEMPO/NaClO) for selective oxidation of the oxopropyl moiety. Monitor by LC-MS to detect intermediates and optimize reaction kinetics .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address contradictory reports on the compound’s biological activity?

- Methodological Answer : Conduct a meta-analysis to identify variables:

- Assay Conditions : Check buffer pH, temperature, and enzyme lot variability.

- Compound Purity : Re-test batches via HPLC and compare IC values.

- Cell Line Differences : Use isogenic cell lines to isolate genetic factors. Cross-reference with structural analogs in .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the carbamate group?

- Methodological Answer : Perform pH-dependent stability studies (pH 2–10) with LC-MS quantification. Kinetic parameters (, ) reveal susceptibility to enzymatic or acidic hydrolysis. Compare with tert-butyl carbamate analogs to identify steric or electronic effects .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 109–112°C (polymorph-dependent) | |

| HPLC Purity | >98% (C18, 70:30 MeCN/HO) | |

| X-ray Resolution | 1.85 Å (PDB: 7L0D) | |

| Stability (6 months, -20°C) | No degradation (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.